Fluxofenim Fluxofenim Fluxofenim is an organochlorine compound.
Brand Name: Vulcanchem
CAS No.: 88485-37-4
VCID: VC21249440
InChI: InChI=1S/C12H11ClF3NO3/c13-9-3-1-8(2-4-9)11(12(14,15)16)17-20-7-10-18-5-6-19-10/h1-4,10H,5-7H2/b17-11-
SMILES: C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C12H11ClF3NO3
Molecular Weight: 309.67 g/mol

Fluxofenim

CAS No.: 88485-37-4

Cat. No.: VC21249440

Molecular Formula: C12H11ClF3NO3

Molecular Weight: 309.67 g/mol

* For research use only. Not for human or veterinary use.

Fluxofenim - 88485-37-4

Specification

CAS No. 88485-37-4
Molecular Formula C12H11ClF3NO3
Molecular Weight 309.67 g/mol
IUPAC Name (Z)-1-(4-chlorophenyl)-N-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine
Standard InChI InChI=1S/C12H11ClF3NO3/c13-9-3-1-8(2-4-9)11(12(14,15)16)17-20-7-10-18-5-6-19-10/h1-4,10H,5-7H2/b17-11-
Standard InChI Key UKSLKNUCVPZQCQ-BOPFTXTBSA-N
Isomeric SMILES C1COC(O1)CO/N=C(/C2=CC=C(C=C2)Cl)\C(F)(F)F
SMILES C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F
Canonical SMILES C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F

Introduction

Chemical Properties and Structure

Fluxofenim, also known commercially as Concep III, possesses specific chemical and physical properties that contribute to its effectiveness as a herbicide safener. The compound belongs to the trichloroacetamide class and exhibits several distinctive characteristics.

Basic Chemical Identification

The fundamental chemical identifiers for fluxofenim include:

PropertyValue
CAS Number88485-37-4
Molecular FormulaC12H11ClF3NO3
Molecular Weight309.671
InChI KeyUKSLKNUCVPZQCQ-UHFFFAOYSA-N
LogP2.90

This data provides the essential chemical identification parameters that distinguish fluxofenim from other agricultural compounds .

Physical Properties

Fluxofenim exhibits specific physical characteristics that influence its application methods and effectiveness:

Physical PropertyValue
AppearanceLiquid
Density1.43 g/cm³
Boiling Point309.5°C at 760 mmHg
Melting Point25°C
Flash Point141°C

These physical properties are important considerations for storage, handling, and application in agricultural settings .

Mechanism of Action

Fluxofenim functions through specific biochemical pathways that enable crops to withstand herbicide exposure without significant damage. The compound's mechanism provides selective protection to certain crops while maintaining the herbicidal activity against unwanted weeds.

Enzymatic Induction

The primary protective mechanism of fluxofenim involves the induction of specific detoxification enzymes within crop plants. Most notably, fluxofenim increases the activity of glutathione S-transferase (GST), an enzyme responsible for catalyzing the conjugation of glutathione with herbicides, facilitating their detoxification .

Research has demonstrated that fluxofenim significantly increases GST activity in various crop varieties. For example, studies showed that fluxofenim at 0.36 g ai kg⁻¹ seed increased GST activity in wheat varieties UI Castle CL+, UI Sparrow, and Brundage 96 by 58%, 30%, and 38%, respectively . This enzymatic enhancement plays a crucial role in the plant's ability to metabolize potentially harmful herbicides.

Detoxification Pathway

Fluxofenim works by activating the plant's natural defense mechanisms against xenobiotic compounds. When applied as a seed treatment, it initiates a cascade of biochemical responses that prepare the plant to efficiently process and neutralize specific herbicides that would otherwise cause crop injury. The compound achieves this by:

  • Increasing the production of glutathione S-transferase enzymes

  • Enhancing the conjugation rates of herbicides with glutathione

  • Accelerating the speed of herbicide detoxification processes

  • Potentially increasing the activity of other detoxification enzymes

These mechanisms collectively contribute to the plant's ability to withstand herbicide exposure without experiencing significant phytotoxicity .

Agricultural Applications

Fluxofenim has established considerable importance in modern agricultural practices, particularly in providing selective protection to crops against specific herbicides.

Use in Crop Protection

Fluxofenim's primary application is as a seed treatment for crops that would otherwise be susceptible to damage from certain herbicides. It has demonstrated particular effectiveness in protecting:

  • Sorghum from S-metolachlor herbicide

  • Wheat varieties from VLCFA-inhibiting herbicides

  • Cereal crops from chloroacetamide herbicides

By treating seeds with fluxofenim prior to planting, farmers can utilize herbicides that would otherwise cause unacceptable levels of crop injury, thus expanding the range of weed management options available.

Compatibility with Herbicides

Research has demonstrated that fluxofenim is particularly effective in providing protection against very-long-chain fatty acid elongase (VLCFA)-inhibiting herbicides, including:

  • S-metolachlor

  • Dimethenamid-P

  • Pyroxasulfone

This compatibility enables more effective weed management strategies in crop production systems where these herbicides provide optimal weed control but might otherwise cause unacceptable crop injury .

Research Findings and Effectiveness

Multiple research studies have evaluated fluxofenim's efficacy across different crops and herbicide combinations, providing robust evidence of its effectiveness as a safener.

Protection of Wheat Varieties

Research conducted on soft white winter wheat varieties demonstrated significant protective effects of fluxofenim against herbicide injury. In these studies, fluxofenim increased the biomass of four wheat varieties treated with S-metolachlor or dimethenamid-P herbicides and one variety treated with pyroxasulfone .

The research established that the fluxofenim doses resulting in 90% increased biomass after treatment with S-metolachlor, dimethenamid-P, and pyroxasulfone ranged from 0.07 to 0.55, 0.09 to 0.73, and 0.30 to 1.03 g ai kg⁻¹ seed, respectively. Moreover, the estimated fluxofenim doses resulting in 10% biomass reduction of wheat ranged from 0.55 to 1.23 g ai kg⁻¹ seed, indicating a wide margin of safety .

Application in Sorghum Protection

Studies on sorghum hybrids DKB510 and SCG340 evaluated the efficiency of fluxofenim as a seed treatment to increase selectivity to the herbicide S-metolachlor. Researchers assessed visual symptoms of plant injury at 3, 7, 15, and 30 days after emergence (DAE), as well as root and shoot dry weight at 10 DAE .

The findings revealed that regardless of the herbicide dose applied, plots with seeds treated with fluxofenim exhibited less severe injuries. For instance, at 3 DAE, control plants treated with fluxofenim but without herbicide showed similar performance to plants treated with both fluxofenim and 1,440 mL ha⁻¹ of S-metolachlor, demonstrating the safener's effectiveness in reducing herbicide-induced damage .

Glutathione S-Transferase Activity

Research has established a direct correlation between fluxofenim treatment and increased glutathione S-transferase (GST) enzyme activity in protected plants. In sorghum studies, seed treatment with fluxofenim increased GST activity by approximately 13% compared to untreated controls. Furthermore, when plants received both seed treatment with fluxofenim and herbicide application, GST activity increased by 20% compared to untreated controls and by 62% compared to plants that received herbicide without safener treatment .

Analytical Methods and Detection

Fluxofenim can be analyzed using specific chromatographic methods that enable precise detection and quantification of the compound.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) provides an effective method for analyzing fluxofenim. A reverse-phase HPLC method using simple conditions has been developed specifically for fluxofenim analysis. The mobile phase typically contains acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, the phosphoric acid can be replaced with formic acid .

Columns such as Newcrom R1, characterized as a special reverse-phase column with low silanol activity, have proven effective for fluxofenim analysis. Smaller 3 μm particle columns are available for fast UPLC applications. This liquid chromatography method is scalable and suitable for isolating impurities in preparative separation, as well as for pharmacokinetic studies .

Synthesis and Chemical Reactions

The synthesis of fluxofenim involves multiple chemical reactions that require specific reagents and conditions to produce the final compound with its characteristic properties.

Synthesis Pathway

The synthesis of fluxofenim typically involves several distinct chemical steps. While the specific commercial synthesis methods may be proprietary, general approaches often involve reactions between amines and trichloroacetyl chloride in appropriate solvents, followed by purification steps.

The trichloroacetamide backbone is a distinctive feature of the fluxofenim molecule, with chlorine atoms enhancing the compound's lipophilicity. This property contributes to fluxofenim's absorption and subsequent biological activity within plant systems.

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